N-(4-acetamidophenyl)-3-methylbutanamide
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Overview
Description
N-(4-acetamidophenyl)-3-methylbutanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an acetamidophenyl group attached to a 3-methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide typically involves the acetylation of 4-aminophenol followed by the coupling with 3-methylbutanoic acid. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and subsequent acetylation can be employed to achieve this synthesis . The reaction conditions often involve the use of catalysts such as Pd/C and reagents like acetic anhydride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and process efficiency. The integration of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a focus in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of catalysts, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups onto the aromatic ring, leading to diverse derivatives .
Scientific Research Applications
N-(4-acetamidophenyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in pain management and fever reduction.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation . Additionally, the compound may interact with serotonergic, opioid, nitric oxide, and cannabinoid pathways, contributing to its analgesic and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Paracetamol (Acetaminophen): Structurally similar and widely used as an analgesic and antipyretic.
Indomethacin: Another NSAID with similar COX inhibition properties.
Sulfenamides, Sulfinamides, and Sulfonamides: These compounds share structural similarities and are used in various pharmaceutical applications.
Uniqueness
N-(4-acetamidophenyl)-3-methylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
349574-58-9 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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